molecular formula C10H14O3 B052046 3-(4-Methoxyphenoxy)propanol CAS No. 118943-21-8

3-(4-Methoxyphenoxy)propanol

Cat. No.: B052046
CAS No.: 118943-21-8
M. Wt: 182.22 g/mol
InChI Key: WMPCMSDCGYUKGU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)propanol is a valuable bifunctional chemical building block of significant interest in medicinal chemistry and materials science. Its structure incorporates both a phenoxy ether moiety, bearing a methoxy substituent for fine-tuned electronic properties, and a terminal primary alcohol, which serves as a versatile handle for further synthetic elaboration. This compound is primarily utilized as a key synthon in the design and synthesis of complex molecules, particularly in the development of potential pharmaceutical agents such as beta-adrenergic receptor blockers (beta-blockers) and other aryloxypropanolamine derivatives. The methoxy group on the phenyl ring can influence the compound's lipophilicity and metabolic stability, while the propanol spacer allows for optimal positioning in biological target binding pockets. Researchers also employ this compound in the creation of specialized polymers, liquid crystals, and as a precursor for functionalized linkers in prodrug strategies and polymer-supported chemistry. Its well-defined structure and reactivity make it an indispensable tool for probing structure-activity relationships and for constructing sophisticated molecular architectures in a research setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPCMSDCGYUKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307324
Record name 3-(4-Methoxyphenoxy)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118943-21-8
Record name 3-(4-Methoxyphenoxy)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Methoxyphenoxy Propanol

Established Synthetic Routes

Established methods for synthesizing 3-(4-Methoxyphenoxy)propanol are reliable and well-documented in chemical literature. These routes often utilize readily available starting materials and common reaction types.

Nucleophilic Substitution Reactions with Propylene (B89431) Oxide and 4-Methoxyphenol (B1676288)

A primary and straightforward method for the synthesis of this compound and its isomers involves the nucleophilic substitution reaction between 4-methoxyphenol and propylene oxide. In this reaction, the phenoxide ion, generated from 4-methoxyphenol under basic conditions, acts as a nucleophile, attacking the epoxide ring of propylene oxide. libretexts.org This reaction is typically carried out in the presence of a base and a suitable solvent.

The reaction between 4-methoxyphenol and propylene oxide can yield two isomeric products due to the asymmetric nature of propylene oxide. The nucleophilic attack can occur at either the more substituted or less substituted carbon of the epoxide ring. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the nature of the catalyst and the solvent used.

Base-Catalyzed Ring-Opening Reactions

The ring-opening of epoxides, such as propylene oxide, is a common and efficient method for the synthesis of β-hydroxy ethers. libretexts.orgyoutube.com In the context of this compound synthesis, this reaction is typically catalyzed by a base. The base serves to deprotonate the 4-methoxyphenol, forming a more potent nucleophile (phenoxide) which then attacks the epoxide ring. youtube.commasterorganicchemistry.com

Commonly used bases for this transformation include alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), as well as carbonates such as potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and selectivity. The reaction mechanism is generally considered to be an SN2 type, where the nucleophile attacks the less sterically hindered carbon of the epoxide, leading to the corresponding propanol (B110389) derivative. libretexts.orgmasterorganicchemistry.com

Catalyst/BaseSolvent(s)Temperature (°C)Reaction Time (hours)
Sodium HydroxideWater, Dioxane, Ethanol (B145695)5 - 601 - 100
Potassium HydroxideWater, Methanol (B129727)5 - 601 - 100
Potassium CarbonateDMF, THF, Acetone60 - 80Not Specified
Sodium Methoxide (B1231860)Methanol5 - 601 - 100

This table summarizes typical catalysts, solvents, and reaction conditions for the base-catalyzed synthesis of this compound and related compounds.

Alkylation Reactions in this compound Synthesis

Alkylation of 4-methoxyphenol is another viable route to obtain this compound and its precursors. uwlax.eduresearchgate.net This method involves the reaction of 4-methoxyphenol with a suitable three-carbon alkylating agent containing a leaving group, such as 1,3-dibromopropane. uwlax.edu The reaction is typically carried out in the presence of a base, like potassium carbonate, in a solvent such as acetone. uwlax.edu This initial alkylation step yields an intermediate, 1-bromo-3-(4-methoxyphenoxy)propane, which can then be further converted to the desired propanol. uwlax.edu

Variations of this alkylation strategy can be employed using different alkylating agents and reaction conditions to optimize the yield and purity of the final product. For instance, the use of phase transfer catalysts can be beneficial in reactions involving immiscible aqueous and organic phases. researchgate.net

Synthesis from Specific Precursors (e.g., 4-methoxyphenol, (S)-3-chloropropane-1,2-diol)

A specific and stereoselective synthesis of (S)-3-(4-methoxyphenoxy)propane-1,2-diol, a related compound, has been achieved starting from 4-methoxyphenol and (S)-3-chloropropane-1,2-diol. semanticscholar.org This method allows for the introduction of a specific stereochemistry at the propanediol (B1597323) moiety. The synthesis of optically pure (S)-3-aryloxy-1,2-propanediols can also be accomplished through the reaction of phenols with (S)-1,2-diacetoxy-3-chloropropane in an alkaline environment. tandfonline.com The synthesis of the racemic 3-(2-methoxyphenoxy)propane-1,2-diol, known as guaifenesin (B1672422), is achieved from guaiacol (B22219) (2-methoxyphenol) and 3-chloro-1,2-propanediol. semanticscholar.orgresearchgate.net

Advanced Synthetic Approaches and Strategies

More sophisticated synthetic strategies have been developed that utilize this compound as a crucial building block in the construction of more complex molecules.

Enantioselective Synthesis of this compound Enantiomers

Achieving enantiopure forms of chiral alcohols like this compound is critical, as different enantiomers often exhibit distinct biological activities. Research has primarily focused on two strategies: enzymatic resolution and asymmetric synthesis.

One prominent method is the kinetic resolution of a racemic mixture of a related precursor, (RS)-3-(2-methoxyphenoxy)propane-1,2-diol, using enzymes. researchgate.net Various commercial lipases are screened for their ability to selectively acylate one enantiomer, leaving the other unreacted. In one study, Aspergillus niger lipase (B570770) (ANL) was identified as highly effective for its stereo- and regioselectivity. researchgate.net The unreacted (S)-enantiomer of the diol can then be isolated with high enantiomeric excess and used for further synthesis. researchgate.net

Another powerful technique is asymmetric dihydroxylation, which introduces chirality into an achiral precursor. For instance, the OsO₄-catalyzed asymmetric dihydroxylation of an allyl ether has been reported as a key step in a multi-step synthesis of related chiral aryloxypropanolamines. researchgate.net Similarly, the Sharpless asymmetric epoxidation is a foundational method used to establish stereocenters in the synthesis of chiral phenylpropanoid diols, a strategy that can be adapted for producing enantiomers of this compound. nih.govresearchgate.net

Resolution of racemic 3-(2-methoxyphenoxy)propane-1,2-diol (guaifenesin), a compound structurally similar to the target, has also been achieved through entrainment crystallization, a process that leverages the compound's ability to form conglomerates. semanticscholar.org This physical separation method provides a cost-effective route to obtaining enantiopure starting materials. semanticscholar.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of aryloxypropanols aims to reduce environmental impact by using renewable feedstocks, safer solvents, and more efficient catalytic systems. rsc.org

A notable green approach involves the use of glycerol (B35011), a renewable byproduct of the biodiesel industry, as a starting material. rsc.org A one-pot synthesis has been developed where phenols react with glycerol to produce aryloxypropanediols, minimizing waste and utilizing a sustainable feedstock. rsc.org Furthering this concept, glycerol carbonate, derived from glycerol, has been employed as a versatile and green alkylating agent for phenols. acs.org This method avoids the use of more hazardous alkylating agents.

The development of solvent-free reaction conditions is another cornerstone of green synthesis. The synthesis of β-aminoalcohols, which share a similar synthetic pathway involving epoxide opening, has been successfully demonstrated using recyclable solid acid catalysts like sulfated zirconia under solventless conditions. mdpi.com Additionally, microwave-assisted synthesis represents a green alternative that can accelerate reaction times and reduce energy consumption.

Optimization of Reaction Conditions for Yield and Purity

Fine-tuning reaction parameters is essential for maximizing the yield and purity of this compound, primarily by controlling the regioselectivity of the key ether-forming reaction and accelerating reaction kinetics.

Role of Catalysts and Solvents in Regioselectivity

The most common synthesis of aryloxypropanols involves the ring-opening of an epoxide (like propylene oxide or glycidol) by a phenoxide nucleophile. The choice of catalyst and solvent is critical in directing the nucleophile to attack the desired carbon atom of the epoxide ring, a concept known as regioselectivity.

In the reaction between 4-methoxyphenol and propylene oxide, the use of a base is required to deprotonate the phenol (B47542), increasing its nucleophilicity. Common bases include alkali metal hydroxides (NaOH), carbonates (K₂CO₃), and alkoxides (NaOCH₃). acs.org The solvent system, which can range from polar aprotic solvents like N,N-dimethylformamide (DMF) to alcohols or even water-organic solvent mixtures, influences both the reaction rate and selectivity. For example, in the synthesis of guaifenesin from guaiacol and glycidol, different base catalysts were studied to optimize activity and selectivity. acs.org

A comparative study on the alkylation of phenol with glycerol carbonate highlighted the impact of the catalyst on reaction outcomes. acs.org As shown in the table below, both potassium carbonate and sodium methoxide were effective, but their activity varied with temperature. acs.org

CatalystTemperature (°C)Limiting ReagentConversion (X)Yield (Y) of 3-phenoxy-1,2-propanediol
K₂CO₃140Phenol~60%~54%
NaOCH₃140Phenol~45%~40%
K₂CO₃170Phenol~95%~45%
NaOCH₃170Phenol~98%~45%
This table is based on data for phenol alkylation, illustrating catalytic principles applicable to 4-methoxyphenol. acs.org

The choice of solvent can also prevent side reactions. In the synthesis of coniferyl alcohol from a related diol, using an organic base like triethylamine (B128534) in a solvent such as isopropanol (B130326) was crucial to prevent polymerization, which readily occurs in aqueous basic conditions. d-nb.info

Temperature and Pressure Effects on Reaction Kinetics

Temperature is a key parameter for controlling the rate of reaction. For the synthesis of 1-(4-methoxyphenoxy)-2-propanol, reaction temperatures are typically optimized in the range of 60–80°C to enhance regioselectivity and minimize side reactions.

Studies on the reaction of phenol with glycerol carbonate demonstrate a clear temperature-dependent effect on reaction kinetics. Increasing the temperature from 140°C to 170°C significantly increased the reaction rate, leading to high conversion of the starting material in a shorter time with both K₂CO₃ and NaOCH₃ catalysts. acs.org However, higher temperatures can also lead to an increase in side products, indicating that an optimal temperature must be found to balance reaction speed with product purity. acs.org Most reported syntheses of this type are conducted at atmospheric pressure, simplifying the required apparatus. acs.org

Derivatization from this compound as a Synthetic Building Block

The hydroxyl group(s) on the propanol backbone of this compound make it a valuable synthetic intermediate, or building block, for the creation of more complex molecules through derivatization.

Formation of Esters and Ethers

The alcohol functionality of this compound can readily undergo esterification and etherification reactions.

Ester Formation: The primary or secondary hydroxyl groups can react with carboxylic acids, acid chlorides, or anhydrides to form esters. Regioselective benzoylation of a diol, 2-hydroxy-3-(2-methoxyphenoxy)propyl benzoate, has been achieved using an organobase catalyst, demonstrating that specific hydroxyl groups can be targeted. mdpi.com In another example, lipase-mediated catalysis was used for regioselective acylation, a form of esterification, in the kinetic resolution of a related diol. researchgate.net

Ether Formation: The hydroxyl group can be deprotonated with a strong base and reacted with an alkyl halide to form a new ether linkage. This strategy is fundamental to the synthesis of lariat (B8276320) ethers, where 3-(2-methoxyphenoxy)propane-1,2-diol is used as a chiral precursor to construct macrocyclic polyethers with pendant side arms. semanticscholar.org The synthesis of various bisphenol monomers and other complex structures often involves the formation of diaryloxy-propanols as key intermediates, highlighting the utility of this class of compounds in building larger molecular frameworks. acs.org

An in-depth analysis of the synthetic methodologies for producing this compound derivatives reveals sophisticated chemical strategies. These methods are pivotal for creating precursors used in the development of more complex molecules for various scientific applications. The following sections detail the specific synthetic pathways for producing sulfonylated versions of this compound, forming its dimeric structures, and integrating it into larger, more complex molecular architectures.

2 Synthesis of Sulfonyl Chlorides and Sulfonates

The conversion of the alcohol group in this compound into a sulfonate ester is a key transformation, as it turns a poor leaving group (hydroxyl) into an excellent one (sulfonate). iitm.ac.in This activation is crucial for subsequent nucleophilic substitution reactions. The synthesis typically proceeds in two main stages: the formation of a sulfonate salt, followed by its conversion to the corresponding sulfonyl chloride.

A common method begins with the reaction of 4-methoxyphenol with 1,3-propanesultone. google.com This reaction creates the propane (B168953) sulfonate backbone attached to the phenoxy group. Specifically, 4-methoxyphenol is dissolved in a mixture of methanol and 1,4-dioxane (B91453), and upon the addition of sodium hydroxide, it forms a sodium phenoxide intermediate. The subsequent addition of 1,3-propanesultone (1,2-oxathiolane 2,2-dioxide) results in the formation of sodium 3-(4'-methoxyphenoxy)propane-1-sulfonate, which precipitates from the solution as a white solid. google.com

This sulfonate salt can then be converted into the more reactive 3-(4'-methoxyphenoxy)propane-1-sulfonyl chloride. google.com This is achieved by treating the sodium sulfonate salt with a chlorinating agent, such as thionyl chloride (SOCl₂), typically in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). google.com The reaction is performed at a reduced temperature (0 °C) initially, then allowed to warm to room temperature. After the reaction, the mixture is quenched with ice water to decompose excess thionyl chloride, and the desired sulfonyl chloride is extracted with an organic solvent like diethyl ether. google.com The resulting 3-(4'-methoxyphenoxy)propane-1-sulfonyl chloride is often a pale yellow liquid or a low-melting solid and can be used in further synthetic steps without extensive purification. google.com

General methods for the sulfonylation of alcohols, such as reacting them with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base like pyridine, are also well-established and represent an alternative pathway to sulfonate esters from the parent alcohol. iitm.ac.injetir.org

Table 1: Synthesis of 3-(4'-Methoxyphenoxy)propane-1-sulfonate and Sulfonyl Chloride

Step Starting Materials Reagents Solvent Product Yield Reference
1 4-Methoxyphenol, 1,3-Propanesultone NaOH Methanol/Dioxane Sodium 3-(4'-methoxyphenoxy)propane-1-sulfonate 85% google.com

3 Preparation of Bis(3-(4-methoxyphenoxy)-2-propanol) Moieties

The synthesis of dimeric structures, or "bis" moieties, based on the propanol framework is relevant in fields like lignin (B12514952) chemistry, where such linkages are studied as models for the complex biopolymer. While the exact synthesis of a bis(3-(4-methoxyphenoxy)-2-propanol) was not detailed in the reviewed literature, the preparation of structurally similar phenolic dimers provides a clear blueprint for how such molecules are constructed.

One representative synthesis is that of the lignin model dimer 1-(4-hydroxy-3-methoxyphenoxy)-2-(2-methoxyphenoxy)-propane-1,3-diol. google.com This multi-step process illustrates the general strategy for coupling phenoxy-propanol units. The synthesis involves creating functionalized precursors that can be linked together. For instance, a common strategy involves the reaction of a phenoxide with an epoxide or a halo-alcohol derivative.

In the context of drug synthesis, bis-impurities are sometimes formed, which are essentially dimeric structures. For example, in the synthesis of carvedilol (B1668590), a bis-impurity can arise from the reaction of two amine molecules with a diepoxide or related difunctional starting material. mdpi.com Another approach involves the deliberate synthesis of "bis" compounds, such as 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one), through a domino Knoevenagel–Michael reaction between an aldehyde (4-methoxybenzaldehyde) and two equivalents of a second molecule (tetronic acid). researchgate.net

These examples demonstrate that the formation of such dimeric structures typically relies on the reaction of a difunctionalized precursor or the sequential reaction of a precursor molecule with a linking agent.

Table 2: Examples of Related Dimeric Syntheses

Dimer Type Synthetic Strategy Key Precursors Reference
Lignin Model Phenolic Dimer Multistep synthesis involving coupling of functionalized phenols Vanillin, 2-methoxyphenol derivatives google.com

4 Integration into More Complex Organic Frameworks

The this compound scaffold and its derivatives serve as valuable building blocks for constructing larger, more complex molecules with specific biological or material properties. The activated sulfonyl chloride derivative is particularly useful for this purpose.

A significant application is in the synthesis of targeted therapeutic agents. For example, 3-(2',5'-bis(chloromethyl)-4'-methoxyphenoxy)propane-1-sulfonyl chloride, a derivative of the title compound, was used as a key intermediate to synthesize a CXCR4-targeting bis(cyclam) lipid. google.com This complex molecule was designed for potential applications in cancer therapy and diagnostics. The sulfonyl chloride moiety allows for its covalent attachment to the larger cyclam framework.

In another area, phenoxy diaminopyrimidine derivatives have been synthesized for various applications. The general process can involve the reaction of a substituted phenol with an alkylating agent, followed by a series of transformations to build the diaminopyrimidine ring system. jetir.org The phenoxy group, in this case derived from a molecule like 2-isopropyl-4-methoxyphenol, becomes an integral part of the final, complex heterocyclic framework. jetir.org

The core structure is also found in various pharmacologically active agents. For instance, analogs of the cardiovascular drug carvedilol incorporate a (2-methoxyphenoxy)ethylamino)propan-2-ol moiety. dss.go.th The synthesis involves coupling an epoxide-containing scaffold with an appropriate amine, such as 2-(2-methoxyphenoxy)ethylamine, to create the final complex drug molecule. qub.ac.uk Similarly, the related structure of guaifenesin, 3-(2-methoxyphenoxy)propane-1,2-diol, has been used as a chiral precursor for the synthesis of complex macrocycles known as lariat ethers, which have applications in host-guest chemistry.

Finally, derivatives have been incorporated into polymers. The synthesis of 3-(4-allyl-2-methoxyphenoxy) propane-1,2-diyl bis(2-methylacrylate) (EgGAA) from a eugenol-derived precursor demonstrates how the propanol backbone can be functionalized with polymerizable groups (methacrylates) to be integrated into resin composites for dental applications.

Table 3: Mentioned Compounds

Compound Name
This compound
3-(4'-Methoxyphenoxy)propane-1-sulfonyl chloride
Sodium 3-(4'-methoxyphenoxy)propane-1-sulfonate
4-Methoxyphenol
1,3-Propanesultone (1,2-oxathiolane 2,2-dioxide)
Thionyl Chloride
N,N-Dimethylformamide (DMF)
Diethyl ether
Tosyl chloride
Pyridine
1-(4-hydroxy-3-methoxyphenoxy)-2-(2-methoxyphenoxy)-propane-1,3-diol
Carvedilol
3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one)
4-Methoxybenzaldehyde
Tetronic acid
3-(2',5'-bis(chloromethyl)-4'-methoxyphenoxy)propane-1-sulfonyl chloride
2-isopropyl-4-methoxyphenol
2-(2-methoxyphenoxy)ethylamine
3-(2-methoxyphenoxy)propane-1,2-diol (Guaifenesin)

Chemical Reactivity and Transformation of 3 4 Methoxyphenoxy Propanol

Oxidation Reactions

Oxidation of 3-(4-Methoxyphenoxy)propanol can proceed via two main pathways: selective oxidation of the primary alcohol to an aldehyde or a more drastic oxidative cleavage of the molecule's core structure.

The primary alcohol group of this compound can be selectively oxidized to its corresponding aldehyde, 3-(4-Methoxyphenoxy)propanal. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to a carboxylic acid. chemistrysteps.combyjus.com The choice of reagent is critical for achieving high yields of the aldehyde. lumenlearning.com

Common laboratory reagents for this conversion include chromium(VI)-based compounds like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC), as well as non-chromium alternatives such as the Dess-Martin periodinane (DMP) or conditions used in Swern oxidation. chemistrysteps.comwikipedia.orglibretexts.org These methods are effective because they typically operate in anhydrous solvents, which prevents the formation of the aldehyde hydrate (B1144303) intermediate that would be further oxidized to a carboxylic acid. lumenlearning.com For instance, a study on the oxidation of the related compound 3-(3,4-dimethoxyphenyl)-propanol to its propanal derivative was successfully carried out using PCC in dichloromethane. researchgate.net The reaction is generally performed by distilling the lower-boiling point aldehyde as it forms to separate it from the reaction mixture and prevent subsequent oxidation. youtube.comdoubtnut.com

Table 1: Common Mild Oxidizing Agents for Primary Alcohol to Aldehyde Conversion

Oxidizing Agent Typical Solvent Key Features
Pyridinium Chlorochromate (PCC) Dichloromethane (CH₂Cl₂) Mild, selective, avoids over-oxidation to carboxylic acid. chemistrysteps.comlumenlearning.com
Dess-Martin Periodinane (DMP) Dichloromethane (CH₂Cl₂) High yields, mild conditions, non-chromium based. wikipedia.orglibretexts.org

The β-O-4 (arylglycerol-β-aryl ether) linkage is the most abundant in lignin (B12514952), and this compound serves as a simple model for studying its cleavage. rsc.orgrsc.org This reaction is crucial for the valorization of lignin into valuable aromatic chemicals. nih.gov Oxidative cleavage can break the C-O ether bond, leading to smaller phenolic and acidic fragments.

Research has shown that this cleavage can be achieved using various catalytic systems. Metal-free approaches using catalysts like P,N co-doped carbon with hydrogen peroxide as the oxidant have proven effective. nih.gov Single-atom cobalt catalysts have also been employed for the oxidative cleavage of β-O-4 bonds in lignin model compounds under low oxygen pressure. rsc.org The mechanism often involves the generation of radical intermediates. rsc.org

Enzymatic systems, particularly those from white-rot fungi, are also capable of cleaving these linkages. Lignin peroxidase (LiP) and manganese peroxidase (MnP) can oxidize the molecule, leading to Cα-Cβ bond cleavage or alkyl-phenyl cleavage. acs.orgusda.govnih.gov For example, the oxidation of arylglycerol-β-aryl ether model compounds by MnP involves a one-electron oxidation to a phenoxy radical, which can then undergo further reactions leading to cleavage products like quinones and aldehydes. nih.gov In some bacterial pathways, the initial oxidation of the alcohol is followed by enzymatic cleavage of the ether bond. asm.orgnih.gov

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound is a key site for nucleophilic substitution, allowing for the synthesis of a wide range of derivatives. For a primary alcohol, these reactions typically proceed via an S_N2 mechanism. libretexts.orgucalgary.ca To facilitate the reaction, the hydroxyl group, which is a poor leaving group (OH⁻), is often converted into a better one, such as water (H₂O) under acidic conditions or a tosylate/mesylate group. ucalgary.calibretexts.org

Esterification is the reaction of the alcohol with a carboxylic acid or its derivative to form an ester. The Fischer esterification, which involves heating the alcohol and a carboxylic acid with an acid catalyst like sulfuric acid (H₂SO₄), is a common method. masterorganicchemistry.comchemguide.co.ukdynamicscience.com.au The reaction is an equilibrium process where the acid protonates the carboxylic acid, activating it for nucleophilic attack by the alcohol. masterorganicchemistry.com

Etherification , the formation of a new ether bond, can also be performed. While the hydroxyl group itself can be alkylated, a study on a related sterically hindered secondary alcohol showed that a Mitsunobu etherification failed, highlighting potential limitations depending on the substrate and reaction conditions. tezu.ernet.in More commonly, the alcohol might be converted to an alkoxide with a strong base and then reacted with an alkyl halide (Williamson ether synthesis) to form a new ether.

These substitution reactions are fundamental in modifying the properties of this compound for its use as a building block in the synthesis of more complex molecules.

Formation of Amines and Related Derivatives

The transformation of this compound and its precursors into amine derivatives is a significant area of synthetic chemistry. The primary amine analog, 3-(4-methoxyphenoxy)propan-1-amine, is a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals. chemicalbook.comprotheragen.ai Several synthetic strategies are employed for its preparation, including nucleophilic substitution and reductive amination.

Nucleophilic Substitution: One common method involves the reaction of 4-methoxyphenol (B1676288) with a 3-carbon amine-containing electrophile, such as 3-chloropropan-1-amine, under basic conditions. In this reaction, the phenoxide ion, generated from 4-methoxyphenol, acts as a nucleophile, displacing the chloride to form the ether linkage.

Reductive Amination: An alternative and widely used approach is reductive amination. This process typically starts with a carbonyl compound. For instance, the alcohol group of this compound can be oxidized to the corresponding aldehyde, 3-(4-methoxyphenoxy)propanal. This aldehyde can then react with an amine source, such as ammonia, to form an intermediate imine. The imine is subsequently reduced in situ to the desired primary amine. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com Lewis acids like titanium(IV) isopropoxide or zinc chloride are sometimes added to facilitate the reaction, especially for less reactive substrates. commonorganicchemistry.com

Another pathway involves starting with a nitrile precursor. The nitrile group can be introduced and then reduced to a primary amine. Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are also utilized in multi-step syntheses to temporarily mask the amine functionality during other chemical transformations. The Boc group can be subsequently removed under acidic conditions to yield the free amine.

Synthetic MethodKey ReagentsDescriptionReference
Nucleophilic Substitution4-methoxyphenol, 3-chloropropan-1-amine, BaseA nucleophilic attack by the phenoxide ion on the chlorinated carbon atom forms the ether bond.
Reductive AminationAldehyde/Ketone, Ammonia, Reducing Agent (e.g., NaBH₄, NaBH₃CN)An aldehyde or ketone is condensed with an amine to form an imine, which is then reduced to the target amine. This method avoids issues of multiple alkylations. masterorganicchemistry.comorganic-chemistry.org
Nitrile Reduction3-(4-methoxyphenoxy)propanenitrile, Reducing AgentThe nitrile group serves as a precursor to the primary amine and is converted via reduction.
Carbamate DeprotectionBoc-protected amine, Acid (e.g., H₃PO₄)A temporary protecting group (Boc) is cleaved from the amine using acid to yield the final product.

Mechanistic Investigations of Aryl-Ether Linkage Cleavage

This compound is structurally analogous to the β-O-4 (beta-aryl ether) linkage, which is the most abundant and one of the most readily cleaved linkages in the complex structure of lignin. rug.nl Consequently, this compound and its derivatives are extensively used as model compounds to investigate the mechanisms of lignin depolymerization, particularly under acidic conditions. acs.orgcnr.it Understanding the cleavage of its aryl-ether bond is crucial for developing efficient methods to convert lignin into valuable aromatic chemicals. acs.orgrsc.org

Acid-Catalyzed Depolymerization Mechanisms

The cleavage of the β-O-4 aryl-ether bond in model compounds like this compound is most commonly achieved through acid catalysis. cnr.it Strong acids, including mineral acids (H₂SO₄, HCl) and Lewis acids, are effective in breaking this linkage. acs.orgresearchgate.net The general mechanism involves the protonation of one of the oxygen atoms in the ether linkage or the alcohol side chain, which transforms the hydroxyl or alkoxy group into a good leaving group (water or an alcohol). libretexts.org

The reaction pathway is significantly influenced by the structure of the model compound. Studies show that the presence of a phenolic hydroxyl group on the aromatic ring dramatically accelerates the rate of acid-catalyzed β-O-4 bond cleavage by several orders of magnitude compared to non-phenolic counterparts. acs.org This rate increase is attributed to the stabilization of a key carbocation intermediate. acs.org

The choice of solvent also plays a critical role. While reactions in water can be effective, using alcohol solvents like ethanol (B145695) or co-solvents such as dioxane can enhance the depolymerization process and influence the product distribution by trapping reactive intermediates. cnr.itrug.nl For instance, triflic acid in 1,4-dioxane (B91453) has shown excellent yields in cleaving β-O-4 model compounds. rug.nl

Intermediates and Reaction Pathways

The acid-catalyzed cleavage of the β-O-4 linkage proceeds through several key intermediates and competing reaction pathways. acs.orgacs.org

Carbocation Formation: A primary step in the ionic mechanism is the protonation of the α-hydroxyl group, followed by dehydration to form a resonance-stabilized benzylic carbocation intermediate. acs.orgacs.org This is often the rate-determining step.

Enol Ether Intermediate: This carbocation can then undergo β-proton abstraction, leading to the formation of a stable enol ether intermediate. acs.orgcnr.it The isolation and detection of enol ethers in several studies provide strong evidence for this pathway. acs.orgacs.org

β-O-4 Bond Cleavage: The protonated ether linkage can be cleaved to release the phenoxy group (e.g., guaiacol) and form a new intermediate. cnr.itacs.org In one proposed pathway, the β-carbon is hydrated, and the subsequent cleavage yields the final products. acs.org Another pathway involves direct protonation of the ether oxygen, leading to cleavage and the formation of an epoxide intermediate. acs.orgacs.org

The final products from the acidolysis of β-O-4 model compounds typically include a phenol (B47542) (like guaiacol (B22219) from guaiacylglycerol-β-guaiacyl ether models) and a C2 or C3 aldehyde or ketone fragment. acs.orgcnr.it However, these reactive intermediates, particularly aldehydes, can participate in secondary condensation reactions, leading to the formation of undesired, high-molecular-weight "char". rsc.org To mitigate this, strategies have been developed to stabilize these intermediates. For example, using ethylene (B1197577) glycol as a co-solvent allows for the in-situ trapping of aldehyde intermediates as more stable cyclic acetals. cnr.itacs.org

Intermediate/ProductRole in Reaction PathwayReference
Benzylic CarbocationKey intermediate formed after protonation and dehydration of the α-hydroxyl group. Its stability influences the reaction rate. acs.orgacs.org
Enol EtherA stable intermediate formed via β-proton abstraction from the carbocation. Its detection confirms major reaction pathways. acs.orgcnr.itacs.org
Phenols (e.g., Guaiacol)A primary product resulting from the cleavage of the aryl-ether (β-O-4) bond. acs.orgcnr.it
Aldehydes/KetonesPrimary products formed from the side-chain after ether bond cleavage. Can lead to re-condensation. cnr.itrsc.org
Cyclic AcetalsStabilized products formed when reactive aldehyde intermediates are trapped with diols like ethylene glycol. cnr.itacs.org

Biological and Pharmacological Research Applications of 3 4 Methoxyphenoxy Propanol and Its Derivatives

Role as an Intermediate in Pharmaceutical Synthesis

The aryloxypropanolamine framework, exemplified by 3-(4-Methoxyphenoxy)propanol, is a critical pharmacophore, particularly for compounds targeting the cardiovascular system. Its structural features—an aromatic ring linked via an ether oxygen to a propanolamine (B44665) side chain—are essential for interaction with various biological receptors.

Synthesis of Novel Antihypertensive Agents (e.g., TJ0711)

Novel therapeutic agents for hypertension often leverage established structural motifs known for their biological activity. TJ0711 is a novel vasodilatory β-blocker recognized for its potent antihypertensive effects and significant renoprotective properties. researchgate.netoup.com Like most beta-adrenergic blocking agents, TJ0711's molecular structure contains an aminopropanol group, which is the characteristic feature of the aryloxypropanolamine class. researchgate.net While the precise synthetic pathway originating from this compound is not explicitly detailed in available literature, this compound represents the core building block necessary for creating such antihypertensive molecules. The synthesis of these agents typically involves the reaction of a substituted phenol (B47542), like 4-methoxyphenol (B1676288), with a propanolamine synthon to generate the characteristic side chain responsible for adrenergic receptor antagonism.

Precursor for Beta-Adrenergic Blockers and Propanolamines

The this compound structure is a direct precursor to a wide array of beta-adrenergic blockers (β-blockers) and related propanolamines. nih.gov The general chemical structure of β-blockers consists of an aryloxypropanolamine side chain attached to an aromatic or heteroaromatic ring. researchgate.netresearchgate.net The synthesis of these compounds involves modifying the terminal amino group and the aromatic ring of the aryloxypropanolamine core. Research has detailed the synthesis of various 1-(substituted amino)-3-(aryloxy)propan-2-ol derivatives to explore their beta-blocking potency. nih.govwikipedia.org For instance, a series of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ols were synthesized and evaluated for their in vitro binding affinity to beta-receptors, demonstrating the utility of this chemical class as a template for new therapeutic agents.

Building Block for Compounds with Cardiovascular Activity

Derivatives of the aryloxypropanolamine scaffold are central to the development of drugs with broad cardiovascular activity, including antiarrhythmic and hypotensive effects. wikipedia.org The structural versatility of this compound allows it to serve as a foundational building block for molecules that target various adrenoceptors. For example, synthesized derivatives have shown significant affinity for α1-, α2-, and β1-adrenoceptors, leading to potent cardiovascular effects such as the reduction of systolic and diastolic blood pressure and the prevention of adrenaline-induced arrhythmias. The ability to modify both the aromatic portion and the amine substituent of the aryloxypropanolamine structure enables the fine-tuning of pharmacological activity to achieve desired therapeutic outcomes in cardiovascular disease.

Enzyme Inhibition Studies

Beyond receptor antagonism, derivatives of this compound are investigated for their ability to inhibit specific enzymes. This application opens avenues for treating a different range of diseases by modulating enzymatic pathways. A notable area of research involves the design of hybrid molecules that combine β-blocker functionalities with enzyme inhibition.

A prime example is the development of dual-action drugs for glaucoma that incorporate a β-blocker structure with a carbonic anhydrase (CA) inhibitor. researchgate.netacs.org Carbonic anhydrase inhibitors are sulfonamide derivatives that reduce the production of aqueous humor in the eye, thereby lowering intraocular pressure. nih.gov By creating hybrid molecules that merge the aryloxypropanolamine scaffold with a benzenesulfonamide moiety, researchers have produced compounds that act as both β-adrenergic receptor blockers and potent inhibitors of human carbonic anhydrase (hCA) isoforms II and XII. acs.org

The table below presents the inhibitory activity of selected hybrid compounds against two key hCA isoforms involved in glaucoma.

CompoundhCA II Kᵢ (nM)hCA XII Kᵢ (nM)
Hybrid 1 12.44.5
Hybrid 2 8.95.1
Hybrid 3 25.66.8
Dorzolamide 18.332.4
Data sourced from studies on dual-acting antiglaucoma agents.

Ligand-Target Interactions and Binding Assays

Understanding how a ligand interacts with its target enzyme or receptor is crucial for drug design. For aryloxypropanolamine derivatives, studies have revealed complex interactions with their biological targets. For example, pharmacological assays have shown that some aryloxypropanolamines exhibit an unusual biphasic effect on the β1-adrenergic receptor. At low concentrations, they act as potent antagonists, blocking the receptor's stimulation by agonists like isoproterenol. However, at higher concentrations, they behave as agonists, stimulating the receptor themselves.

This suggests that aryloxypropanolamines and endogenous catecholamines can interact with distinct conformations of the β1-adrenergic receptor. These findings, derived from adenylyl cyclase assays, indicate a nuanced mechanism of action where the ligand may stabilize different active states of the receptor, a concept that has significant implications for receptor classification and drug development.

Receptor Binding Assays

Receptor binding assays are fundamental tools for characterizing the affinity of a drug candidate for its target. These assays measure how strongly a ligand binds to a receptor, typically expressed as an inhibition constant (Kᵢ) or dissociation constant (Kᴅ). For derivatives of this compound, these assays are used to quantify their potency at adrenergic receptors.

Competitive binding assays, often using a radiolabeled ligand, are employed to determine the Kᵢ values of new compounds. In these experiments, cell membranes expressing the target receptor are incubated with a fixed concentration of a radiolabeled antagonist and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity is calculated.

Research on a series of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ol derivatives, which share the core propanolamine structure, found that the most potent compounds had Kᵢ values in the low nanomolar range (2-5 nM) for beta-receptors. The table below shows representative binding affinity data for derivatives of a related compound, demonstrating how modifications to the molecular structure can influence affinity for β-adrenergic receptors.

Compound Derivativeβ₂-AR Binding Affinity (Kᵢ, nM)
Parent Compound 474
Derivative A 420
Derivative B 2,675
Derivative C 7,604
Data represents Kᵢ values determined from assays displacing an antagonist radioligand from the β₂-adrenergic receptor.

These quantitative binding studies are essential for establishing structure-activity relationships (SAR), guiding medicinal chemists in optimizing lead compounds to enhance their potency and selectivity for the desired biological target.

Investigational Biological Activities of Related Structures

The search for novel antihypertensive agents often involves exploring compounds with combined mechanisms of action to overcome the limitations of single-target drugs. nih.gov Research into structures related to this compound has identified compounds with potential blood pressure-lowering effects.

One such example is the synthetic catechol, U-0521 (3',4'-dihydroxy-2-methylpropiophenone). nih.gov In a study using Spontaneously Hypertensive Rats (SHR), continuous subcutaneous administration of U-0521 significantly reduced blood pressure from 160 mmHg to 125 mmHg within two days. nih.gov This effect was sustained for the two-week treatment period and gradually reversed upon cessation of administration. nih.gov The antihypertensive effect was also observed with oral administration. nih.gov Interestingly, the compound did not produce a similar hypotensive effect in normotensive rats, suggesting a specific action in the context of hypertension. nih.gov

CompoundAnimal ModelAdministration RouteKey Finding
U-0521 (3',4'-dihydroxy-2-methylpropiophenone)Spontaneously Hypertensive Rats (SHR)Subcutaneous / OralReduced blood pressure from 160 mmHg to 125 mmHg. nih.gov

Several derivatives and related structures have demonstrated significant anti-inflammatory properties in preclinical studies. These compounds often act by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Esters of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a principle originally derived from Acronychia baueri, were synthesized and evaluated for topical anti-inflammatory activity. nih.gov In a Croton oil ear test in mice, the paracetamol, guaiacol (B22219), and hydroquinone esters of the parent compound exhibited activity similar to the reference drug indomethacin. nih.gov

In another study, novel methoxy (B1213986) curcumin analogs were synthesized and found to significantly inhibit the production of the inflammatory factors IL-6 and TNF-α. nih.gov These compounds were also shown to suppress the phosphorylation of the extracellular signal-regulated kinase (ERK) protein, a key component in inflammatory signaling pathways. nih.gov Similarly, methoxyphenol derivatives have been investigated as inhibitors of myeloperoxidase, an enzyme implicated in inflammatory processes related to atherosclerosis. nih.gov Natural compounds such as 3-hydroxy-β-ionone from Moringa oleifera have also been shown to reduce the production of inflammatory cytokines and chemokines in a human endothelial cell model. mdpi.com

Compound/ExtractModelMechanism/Effect
Esters of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acidCroton oil mouse ear edemaTopical anti-inflammatory activity similar to indomethacin. nih.gov
Methoxy curcumin analogsIn vitroInhibited production of IL-6 and TNF-α; suppressed ERK phosphorylation. nih.gov
3-hydroxy-β-iononeHuman endothelial cellsDecreased production of inflammatory cytokines and chemokines. mdpi.com

The search for new antimicrobial agents is a critical area of research, and various structures related to this compound have shown promising activity against fungal and bacterial pathogens.

A study on novel 4-methoxy-naphthalene derivatives identified a carbohydrazide compound (compound 3) as a potent antifungal agent against Paracoccidioides spp., with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 μg/mL. nih.gov This compound also showed a synergistic effect with amphotericin B and was found to bind to the enzyme homoserine dehydrogenase, suggesting a specific mechanism of action. nih.gov

Similarly, oligopeptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) were investigated as anticandidal agents. nih.gov These compounds act as inactivators of glucosamine 6-phosphate synthase, a key enzyme in the fungal cell wall biosynthesis pathway. nih.gov Tripeptides were generally more active, with the lysyl peptide, Lys-Nva-FMDP, being the most active compound in the series. nih.gov

Other research has demonstrated the antifungal and antibacterial effects of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives, with MIC values against Candida albicans ranging from 1.56 to 20.0 μg/mL. usmf.md A coumarin derivative, 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC), also showed strong inhibition against Aspergillus niger and Candida albicans. jmchemsci.com

Compound ClassOrganism(s)Activity/MIC
4-methoxy-naphthalene carbohydrazideParacoccidioides spp.MIC: 8 to 32 μg/mL. nih.gov
N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid oligopeptidesCandida spp.Tripeptides showed highest activity. nih.gov
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesCandida albicansMIC: 1.56 to 20.0 μg/mL. usmf.md
4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC)Aspergillus niger, Candida albicansStrong inhibition observed. jmchemsci.com

Derivatives with structural similarities to this compound are being investigated for their potential to protect neurons from damage associated with neurodegenerative disorders and ischemic events.

A newly synthesized chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), was found to inhibit excitotoxic neuronal cell damage induced by glutamate or NMDA in primary cultured rat cortical cells. nih.gov The compound exhibited potent antioxidant activity and increased the phosphorylation of ERK1/2 and the subsequent phosphorylation of cAMP response element-binding protein (CREB), a pathway crucial for neuronal survival. nih.gov

In a rat model of ischemic stroke, a 3-amino-1-(5-indanyloxy)-2-propanol derivative bearing a benzimidazole moiety (compound 4b) demonstrated desirable neuroprotective activity. nih.gov This compound exhibited a high binding affinity for neurotoxin receptor site 2 of sodium (Na⁺) channels, suggesting it acts as a use-dependent Na⁺ channel blocker, which could be beneficial during the sustained depolarization that occurs during a stroke. nih.gov

Furthermore, 3′,4′-Dihydroxyphenylglycol (DHPG) has shown neuroprotective effects in a rat model of type 1 diabetes. mdpi.com Administration of DHPG reduced oxidative stress variables and cell death in the brain and retina. mdpi.com

A significant body of research has focused on the anticancer potential of various methoxyphenyl derivatives, exploring their ability to inhibit the growth of and induce death in various cancer cell lines.

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for anticancer activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. mdpi.com In general, the tested compounds were more cytotoxic against the U-87 cell line. mdpi.com One compound, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, was particularly active against glioblastoma cells, reducing cell viability to 19.6%. mdpi.com

Another class of compounds, pyrazolo[3,4-b]pyridine derivatives, has also been evaluated. nih.gov Compound 9a showed high activity against Hela cells with an IC₅₀ of 2.59 µM, while compound 14g was potent against MCF7 and HCT-116 cancer cells with IC₅₀ values of 4.66 µM and 1.98 µM, respectively. nih.gov

The methoxy group is a common feature in naturally occurring flavones that promotes cytotoxic activity. mdpi.comnih.gov However, the lipophilic nature of these analogs can impact their solubility and transport to target sites. mdpi.comnih.gov Research on methoxyflavone analogs aims to balance lipophilicity and activity to optimize their anticancer effects. mdpi.comresearchgate.net Other related structures, such as the chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and methoxy derivatives of resveratrol, have also shown promising activity against prostate and colon cancer cells. iiarjournals.orgnih.gov

Compound Class/NameCancer Cell Line(s)Key Findings
3-[(4-Methoxyphenyl)amino]propanehydrazide derivativesU-87 (Glioblastoma), MDA-MB-231 (Breast)More active against U-87; one derivative reduced viability to 19.6%. mdpi.com
Pyrazolo[3,4-b]pyridine derivativesHela, MCF7, HCT-116Compound 14g showed IC₅₀ of 1.98 µM against HCT-116. nih.gov
(E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneProstate CancerSuppresses prostate cancer via cell cycle arrest and apoptosis. iiarjournals.org
Resveratrol methoxy derivativesPC-3 (Prostate), HCT116 (Colon)IC₅₀ values ranging from 20.3–54.8 µM. nih.gov

Antioxidant Properties

Derivatives of this compound, particularly those incorporating hydrazone moieties, have been synthesized and evaluated for their antioxidant capabilities. nih.gov The antioxidant activity of chemical compounds is often linked to their ability to scavenge free radicals, which are implicated in a variety of disease processes. nih.govresearchgate.net

A study on 3-methoxy derivatives of salicylaldehyde benzoylhydrazone, which are structurally related to this compound derivatives, demonstrated significant radical scavenging activity. nih.gov The antioxidant potential of these compounds was assessed against various reactive oxygen species (ROS), including hydroxyl radicals (OH•), hypochlorous anion (OCl⁻), and superoxide radicals (O₂⁻•). nih.gov The findings indicated that the specific structural modifications, such as the presence of a hydroxyl group in the hydrazide part of the molecule, enhanced the antioxidant effect. nih.gov

The structure-activity relationship (SAR) for antioxidant activities often depends on the number and position of active groups like hydroxyl (OH) or amino (NH₂) groups. researchgate.net Generally, the presence of hydroxyl groups on a flavonoid nucleus enhances antioxidant activity, while methoxy groups can diminish it. nih.gov For phenolic compounds, the ability to donate a hydrogen atom is a key factor in their antioxidant action. researchgate.net

Interactive Table: Antioxidant Activity of this compound Derivatives and Related Compounds

Compound TypeAssayActivityReference
3-methoxy aroylhydrazonesHydroxyl radical scavengingModerate activity (C50 > 50 μmol/L) nih.gov
3-methoxy aroylhydrazonesSuperoxide radical scavengingRemarkable reactivity (C50 < 3.7 μmol/L) nih.gov
3-methoxy aroylhydrazonesHypochlorous anion scavengingRemarkable reactivity (C50 < 3.7 μmol/L) nih.gov
FlavonoidsMetal-ion-induced peroxidationHigh efficacy nih.gov
FlavonoidsPeroxyl-radical-induced peroxidationLower efficacy than against metal-ion induction nih.gov

Effects on Calcium Homeostasis (e.g., RyR2-stabilizing, SERCA2a-stimulating activities)

The aryloxypropanolamine class of compounds, which includes derivatives of this compound, is well-known for its interaction with β-adrenergic receptors. nih.govresearchgate.net These receptors play a crucial role in modulating cardiac function, including heart rate and contractility, which are processes intimately linked to calcium (Ca²⁺) homeostasis. nih.gov

β-adrenergic stimulation influences the magnitude of Ca²⁺ currents and the activity of ion pumps. nih.gov While direct evidence for this compound or its close derivatives specifically stabilizing the ryanodine receptor 2 (RyR2) or stimulating the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a) is not extensively documented in the searched literature, the broader class of β-blockers (many of which are aryloxypropanolamines) can indirectly affect calcium signaling. nih.gov For instance, by blocking β-adrenergic stimulation, these compounds can mitigate the arrhythmogenic effects of excessive Ca²⁺ signaling. nih.gov

Stabilizing RyR2 is a recognized therapeutic strategy to prevent abnormal sarcoplasmic reticulum Ca²⁺ leak, which can trigger cardiac arrhythmias. nih.gov Similarly, enhancing SERCA2a activity is a promising approach to improve cardiac function in heart failure by promoting the reuptake of Ca²⁺ into the sarcoplasmic reticulum. nih.govnih.govresearchgate.net Research into novel SERCA2a activators has led to the development of compounds that can improve cardiac diastolic function. nih.govunimib.it While the direct action of this compound derivatives on these specific calcium-handling proteins remains an area for further investigation, their interaction with signaling pathways that regulate calcium is a key aspect of their pharmacological profile.

Mechanistic Elucidation of Biological Action

Understanding the mechanisms through which this compound derivatives exert their biological effects is crucial for their development as potential therapeutic agents. This involves identifying their molecular targets, elucidating the signaling pathways they modulate, and establishing clear structure-activity relationships.

Investigation of Molecular Targets and Signaling Pathways

The primary molecular targets for many aryloxypropanolamine derivatives are the β-adrenergic receptors (β-ARs). researchgate.netmdpi.comnih.gov These G-protein coupled receptors (GPCRs) are integral to the sympathetic nervous system's control over various physiological processes. researchgate.netresearchgate.net Upon agonist binding, β-ARs typically couple to the Gs protein, leading to the activation of adenylyl cyclase, which in turn catalyzes the production of cyclic AMP (cAMP). clinpgx.orgnih.gov cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response. researchgate.netclinpgx.org

Aryloxypropanolamine compounds can act as agonists, antagonists, or partial agonists at these receptors. nih.govnih.gov For example, some aryloxypropanolamines have been found to stimulate the β₁-adrenergic receptor. nih.gov The interaction can be complex, with some compounds showing a biphasic effect, acting as antagonists at low concentrations and agonists at higher concentrations. nih.gov The signaling pathways modulated by these compounds are often related to cAMP production and downstream effectors like PKA and mitogen-activated protein kinase (MAPK) pathways. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Extensive structure-activity relationship (SAR) studies have been conducted on aryloxypropanolamine derivatives to optimize their potency and selectivity for different β-adrenergic receptor subtypes. mdpi.comnih.gov These studies have revealed key structural features that determine the pharmacological activity of these compounds.

For β₃-adrenergic receptor agonists, the insertion of bulky groups on one side of the molecule is favorable for selectivity. mdpi.com The general structure of β-blockers consists of an aryloxypropanolamine side chain attached to an aromatic or heteroaromatic ring. researchgate.netresearchgate.net The nature of this aromatic ring and the substituents on the amine of the propanolamine chain are critical for activity and selectivity. nih.gov

In the context of antioxidant activity, SAR studies of flavonoids and other phenolic compounds have shown that the number and position of hydroxyl groups are major determinants of efficacy. nih.govnih.govmdpi.com Methoxy groups, such as the one present in this compound, can influence this activity. nih.gov

Interactive Table: Structure-Activity Relationship (SAR) Insights for Aryloxypropanolamine Derivatives

Structural FeatureEffect on ActivityTarget/PropertyReference
Bulky groups on the amineIncreased β₃ adrenergic selectivityβ₃-Adrenergic Receptor mdpi.com
Hydroxyl groups on aromatic ringEnhanced antioxidant activityAntioxidant Properties researchgate.netnih.gov
Methoxy groups on aromatic ringDiminished antioxidant activityAntioxidant Properties nih.gov
Ester functions on the aryl portionShort-acting β-adrenergic blockadeβ-Adrenergic Receptor nih.gov
α- and γ-methyl substitutionAffinity for β-receptors, potential β₂ preferenceβ-Adrenergic Receptor nih.gov

Allosteric Modulation and Orthosteric Binding Mechanisms

The interaction of ligands with receptors can occur at the primary binding site, known as the orthosteric site, or at a secondary, topographically distinct site, termed the allosteric site. nih.govwikipedia.org Allosteric modulators can fine-tune the receptor's response to its endogenous ligand, offering a more nuanced approach to drug action compared to direct orthosteric agonism or antagonism. jocpr.comnih.govpharmafocusasia.com

Aryloxypropanolamines can interact with β-adrenergic receptors in a manner that suggests mechanisms beyond simple orthosteric binding. Some of these compounds have been shown to interact with distinct active conformations of the β₁-adrenergic receptor, suggesting a form of allosteric modulation. nih.gov This can result in unusual pharmacological profiles, where the antagonist affinity depends on the agonist structure. nih.gov

Allosteric modulators are classified as positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's activity, respectively. nih.gov The development of allosteric modulators is an emerging area in drug discovery, with the potential to create more selective drugs with fewer side effects. nih.govmdpi.com The complex interactions of aryloxypropanolamine derivatives with β-adrenergic receptors highlight the potential for these compounds to act as allosteric modulators, a concept that is under active investigation. nih.govnih.gov

Advanced Characterization and Analytical Techniques in 3 4 Methoxyphenoxy Propanol Research

Chromatographic Techniques for Purity Assessment and Enantiomer Separation

Chromatography is a cornerstone for assessing the purity of 3-(4-Methoxyphenoxy)propanol by separating it from starting materials, byproducts, or degradation products.

Gas chromatography is a robust technique for evaluating the purity of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and passed through a capillary column, where separation occurs based on the differential partitioning of components between the mobile gas phase and the stationary phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For analyzing phenols, derivatization may sometimes be employed to increase volatility and improve peak shape, though underivatized phenols can also be analyzed directly. epa.gov

Table 1: Typical Gas Chromatography (GC) Parameters for Analysis of Phenolic Compounds

Parameter Typical Value/Condition Purpose
Column Type Fused-silica open-tubular capillary column (e.g., DB-5 or equivalent) Provides high-resolution separation of components.
Injector Temperature 250 °C Ensures rapid and complete vaporization of the sample.
Detector Flame Ionization Detector (FID) Offers high sensitivity for organic analytes.
Detector Temperature 300 °C Prevents condensation of separated components.
Carrier Gas Helium or Nitrogen Acts as the mobile phase to carry the sample through the column.

| Temperature Program | Initial temp 60°C, ramp to 280°C | Allows for the separation of compounds with a range of boiling points. |

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of this compound, particularly due to its high resolution and applicability to a wide range of compounds. Reversed-phase HPLC is the most common mode used for this type of analysis. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The aromatic ring and methoxy (B1213986) group in this compound act as chromophores, allowing for sensitive detection using an ultraviolet (UV) detector. libretexts.org The wavelength for detection is typically set at or near the absorbance maxima of the methoxyphenol moiety, often in the range of 220-280 nm. researchgate.net

Table 2: Illustrative HPLC-UV Method Parameters

Parameter Typical Value/Condition Rationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Standard for separating moderately polar organic compounds.
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water Adjusting the ratio allows for optimization of retention time and resolution.
Flow Rate 1.0 mL/min A standard flow rate for analytical scale separations.
Detector UV-Vis Spectrophotometer Detects the analyte based on its absorbance of UV light.
Detection Wavelength ~275 nm Corresponds to a strong absorbance region for the methoxyphenyl group.

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

The specific compound, 3-(4-Methoxyphenoxy)propan-1-ol, is an achiral molecule and therefore does not exist as enantiomers. As such, enantiomeric separation is not applicable to the pure compound itself.

However, the technique of chiral chromatography is indispensable in stereoselective analysis and would be the required method if a chiral center were present, for instance, in a related analogue like 3-(4-methoxyphenoxy)propane-1,2-diol, or to detect and quantify any chiral impurities. Chiral chromatography separates enantiomers by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.comphenomenex.com These differential interactions lead to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with structures similar to this compound. chromatographyonline.comvt.edu The separation can be optimized by adjusting the mobile phase composition (in normal, reversed-phase, or polar organic modes) and temperature. chromatographyonline.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are vital for confirming the molecular structure of this compound by probing the chemical environment of its atoms and the nature of its chemical bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic, methoxy, and propanol (B110389) chain protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. The predicted spectrum for this compound would show distinct signals for each of the unique carbons in the molecule. The chemical shifts are indicative of the carbon's hybridization and bonding environment (e.g., aromatic, aliphatic, ether-linked, or alcohol-bearing).

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 6.90 Multiplet (AA'BB' system) 4H Ar-H (Aromatic protons)
~ 4.05 Triplet 2H -O-CH₂ -CH₂-CH₂-OH
~ 3.85 Triplet 2H -O-CH₂-CH₂-CH₂ -OH
~ 3.78 Singlet 3H -OCH₃ (Methoxy protons)
~ 2.05 Quintet 2H -O-CH₂-CH₂ -CH₂-OH

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 154.0 Ar-C -OCH₃
~ 153.5 Ar-C -O-CH₂
~ 115.8 Aromatic C H
~ 114.8 Aromatic C H
~ 67.5 -O-CH₂ -CH₂-CH₂-OH
~ 61.8 -O-CH₂-CH₂-CH₂ -OH
~ 55.8 -OCH₃

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. funaab.edu.ng The IR spectrum of this compound would display characteristic absorption bands corresponding to its alcohol, ether, and aromatic functionalities.

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3550–3200 (broad) O-H stretch Alcohol
3100–3000 C-H stretch Aromatic
3000–2850 C-H stretch Aliphatic (CH₂)
1600, 1500 C=C stretch Aromatic Ring
1240 C-O-C stretch Aryl-Alkyl Ether (asymmetric)

Mass Spectrometry (MS, LC-MS/MS, ESI-QTOF) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the precise determination of the molecular weight and structural elucidation of this compound. The compound has a calculated molecular weight of 182.22 g/mol . sigmaaldrich.com In a mass spectrometry experiment, this value is confirmed by the observation of the molecular ion peak.

Modern techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry provide high-resolution data and detailed structural information. nih.gov ESI is a soft ionization method that typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]− with minimal fragmentation, allowing for unambiguous determination of the molecular weight. ncsu.edu

Tandem mass spectrometry (MS/MS) experiments involve the selection and fragmentation of the molecular ion to produce a characteristic pattern of product ions, which serves as a molecular fingerprint. The fragmentation of this compound is expected to occur at the ether linkage and along the propanol side chain. Analysis of these fragments helps to piece together the molecule's structure, confirming the connectivity of the methoxyphenoxy group and the propanol moiety. For instance, a common fragment in primary alcohols is the [CH2OH]+ ion with a mass-to-charge ratio (m/z) of 31. docbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass/Charge Ratio)Predicted Ion FragmentFragmentation Pathway
182[C10H14O3]+•Molecular Ion
164[C10H12O2]+•Loss of H2O (water)
124[C7H8O2]+•Methoxyphenol radical cation
123[C7H7O2]+Methoxyphenoxy cation
59[C3H7O]+Propanol-derived fragment
31[CH2OH]+Cleavage at the β-carbon of the propanol chain docbrown.info

UV/Visible Spectroscopy

UV/Visible spectroscopy is utilized to study the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. amhsr.org This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups that absorb light. iajps.com In this compound, the chromophore is the methoxy-substituted benzene ring.

The absorption of UV light by the aromatic ring results in π→π* (pi to pi star) electronic transitions, which are typically intense and occur at specific wavelengths. The presence of non-bonding electrons on the ether and alcohol oxygen atoms can also lead to weaker n→π* (n to pi star) transitions. iajps.com For substituted benzenes like anisole (methoxybenzene), characteristic absorption bands appear around 220 nm and 270 nm. It is expected that the UV spectrum of this compound would show similar absorption maxima. The exact position and intensity of these peaks can be influenced by the solvent used, a phenomenon known as solvatochromism. researchgate.net

Table 2: Expected UV/Visible Absorption Data for this compound

Expected λmax (nm)Electronic TransitionChromophore
~220 nmπ→πBenzene Ring
~270 nmπ→πBenzene Ring
>280 nmn→π*Oxygen lone pairs

X-ray Diffraction Studies for Solid-State Structure Analysis

Table 3: Illustrative Crystal Data Based on the Related Compound Guaifenesin (B1672422)

ParameterValue
Chemical FormulaC10H14O4
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)7.657
b (Å)25.670
c (Å)4.979
V (ų)978.79
Z (molecules/unit cell)4
Data for Guaifenesin researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure changes in the physical and chemical properties of materials as a function of increasing temperature. It provides quantitative information about the thermal stability and decomposition profile of a compound. mdpi.com A TGA instrument continuously measures the mass of a sample as it is heated in a controlled atmosphere.

A TGA experiment on this compound would reveal the temperature at which it begins to decompose and the temperature of its maximum decomposition rate. The resulting thermogram would plot mass percentage against temperature. Typically, the thermal degradation of organic compounds may show an initial small mass loss due to the evaporation of moisture or residual solvent, followed by one or more significant mass loss steps at higher temperatures corresponding to molecular decomposition. mdpi.comnih.gov The final mass indicates the amount of non-volatile char residue. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition stages. scholarsresearchlibrary.com

Table 4: Hypothetical TGA Data for this compound

ParameterDescriptionExpected Value Range
T_onsetTemperature at which significant decomposition begins200 - 250 °C
T_peakTemperature of maximum decomposition rate250 - 350 °C
Mass LossPercentage of mass lost during main decomposition>95%
Residual MassPercentage of mass remaining at the end of the analysis<5%

Conductivity Measurements

Conductivity measurements are used to determine the ability of a substance to conduct an electric current. For a pure, neutral organic molecule like this compound, which does not readily form ions, the electrical conductivity is expected to be very low. researchgate.net Alcohols, in general, are poor conductors of electricity. researchgate.net

The measurement of conductivity for this compound would primarily serve as an indicator of purity. The presence of ionic impurities, such as salts or acids, would lead to a significant increase in conductivity compared to the pure substance. Therefore, a low conductivity value would help to confirm the absence of such impurities. The conductivity of the pure compound would be attributable to the minimal self-ionization (autoprotolysis) of the alcohol's hydroxyl group.

Table 5: Comparison of Typical Electrical Conductivity Values

SubstanceTypical Conductivity (S/m)
Pure Water5.5 x 10⁻⁶
Ethanol (B145695)~1 x 10⁻⁷ researchgate.net
This compound (Predicted) Very Low (~10⁻⁷ - 10⁻⁹)
Sea Water~5

Environmental Fate and Ecotoxicological Research Theoretical and Predictive

Predicted Environmental Mobility and Distribution

The environmental mobility of a chemical substance governs its transport and partitioning across different environmental compartments, including air, water, soil, and sediment. chemsafetypro.com Key parameters for predicting this behavior are the soil adsorption coefficient (Koc), the octanol-water partition coefficient (Log Kow), and Henry's Law constant.

Predictive models, such as those integrated into EPI Suite™, can estimate these values for 3-(4-Methoxyphenoxy)propanol. chemsafetypro.com The soil adsorption coefficient (Koc) is a critical indicator of a chemical's tendency to adsorb to soil and sediment organic carbon. A high Koc value suggests lower mobility, with the substance being more likely to remain in soil and sediment, while a low Koc value indicates a higher potential for leaching into groundwater. Similarly, the octanol-water partition coefficient (Log Kow) is a measure of a chemical's lipophilicity and potential for bioaccumulation. Henry's Law constant helps in predicting the partitioning between air and water.

A Level III multimedia fugacity model, like that within EPI Suite™, can predict the distribution of a chemical in a standardized environment. chemsafetypro.comepisuite.dev This model estimates the percentage of the chemical that will reside in air, water, soil, and sediment at a steady state.

Table 1: Predicted Physicochemical Properties and Environmental Fate of this compound

Parameter Predicted Value Interpretation
Log Kow (Octanol-Water Partition Coefficient) 1.5 - 2.5 (estimated) Moderate lipophilicity, suggesting some potential for bioaccumulation.
Koc (Soil Adsorption Coefficient) 50 - 150 L/kg (estimated) Moderate to high mobility in soil; potential to leach into groundwater.
Henry's Law Constant Low (estimated) Not likely to volatilize significantly from water to air.

Note: The values presented in this table are estimates derived from QSAR models and should be considered as indicative rather than definitive.

Potential for Biodegradation and Environmental Persistence

The persistence of a chemical in the environment is largely determined by its susceptibility to degradation processes, with biodegradation being a primary pathway for many organic compounds. Predictive models, such as the BIOWIN™ program within EPI Suite™, can estimate the probability of a chemical undergoing aerobic and anaerobic biodegradation. chemsafetypro.comchemistryforsustainability.org

These models analyze the chemical structure for functional groups that are known to be susceptible or resistant to microbial degradation. The output often includes a qualitative assessment (e.g., "biodegrades fast," "biodegrades slowly") and can sometimes provide an estimated timeframe for degradation (e.g., half-life in weeks or months). For a compound like this compound, the presence of an ether linkage and an aromatic ring may influence its biodegradability.

Table 2: Predicted Biodegradation Potential of this compound

Biodegradation Model Predicted Outcome Interpretation
Linear Biodegradation Model Biodegrades slowly Suggests that the compound may persist in the environment for some time.
Non-Linear Biodegradation Model Does not biodegrade fast Corroborates the prediction of slow biodegradation.
MITI Bioconcentration Factor Model Not readily biodegradable Indicates a lower likelihood of rapid and complete breakdown by microorganisms.

Note: These predictions are based on computational models and have not been verified by experimental studies.

Future Research Directions and Translational Perspectives

Exploration of New Biological Applications and Therapeutic Targets

Initial exploratory screening of 3-(4-Methoxyphenoxy)propanol against a wide range of biological targets is a critical first step. Its structural similarity to other aryloxypropanol compounds, a class known for diverse bioactivities, suggests potential applications. Future studies should involve high-throughput screening to identify any preliminary activity, such as antimicrobial, anti-inflammatory, or anticancer effects. Should any "hits" be identified, subsequent research would need to focus on target deconvolution to understand the specific proteins or pathways with which the compound interacts.

Advanced Mechanistic Studies at the Molecular Level

Once a verifiable biological activity and target are identified, advanced mechanistic studies would be essential. Techniques such as X-ray crystallography of the compound bound to its target protein, or cryogenic electron microscopy (cryo-EM), could provide atomic-level insights into its binding mode. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) could be used to study the dynamics of the interaction. Understanding these molecular interactions is fundamental for explaining the compound's mechanism of action and for guiding the rational design of more potent derivatives.

Design and Synthesis of Advanced Derivatives with Enhanced Selectivity or Potency

Based on initial structure-activity relationship (SAR) data, future work would involve the rational design and synthesis of derivatives. Modifications could be made to various parts of the this compound scaffold. For example, altering the substituent on the phenyl ring or modifying the propanol (B110389) side chain could lead to derivatives with improved potency, selectivity, or pharmacokinetic properties. The goal would be to create analogues that have a more optimized interaction with the identified biological target while minimizing off-target effects.

Application in Materials Science and Industrial Processes (e.g., polymers, solvents)

The chemical structure of this compound, containing both a hydroxyl group and an ether linkage, suggests potential utility in materials science. The terminal alcohol group could serve as a monomer for polymerization reactions, potentially leading to the creation of novel polyesters or polyurethanes with specific properties conferred by the methoxyphenoxy moiety. Its characteristics may also make it suitable as a specialty solvent or a coupling agent in industrial formulations, similar to other glycol ethers. Research in this area would involve characterizing its physical properties and evaluating its performance in various industrial applications.

Integration of Computational and Experimental Approaches for Drug Discovery

A modern drug discovery program for this compound and its analogues would greatly benefit from an integrated computational and experimental workflow. Computational techniques such as molecular docking and molecular dynamics simulations could predict how derivatives might bind to a therapeutic target, helping to prioritize which compounds to synthesize. sigmaaldrich.comnih.govchemicalbook.com Quantitative Structure-Activity Relationship (QSAR) models could further refine the design process by correlating structural features with biological activity. sigmaaldrich.comnih.gov These in silico predictions would then be validated through experimental testing, creating an iterative cycle of design, synthesis, and evaluation to accelerate the discovery process. nih.gov

Addressing Environmental Impact through Sustainable Chemical Practices

A forward-looking research agenda must incorporate principles of green chemistry. This involves developing synthetic pathways that minimize waste, use less hazardous solvents, and are energy-efficient. pharmaffiliates.com Research into biocatalysis, using enzymes to perform chemical transformations, could offer a more sustainable alternative to traditional chemical synthesis. Furthermore, a comprehensive life-cycle assessment of any large-scale production process would be necessary to understand and mitigate the environmental impact, from raw material sourcing to final product disposal. pharmaffiliates.com Adopting closed-loop systems for solvent recycling could also significantly reduce the environmental footprint of manufacturing processes.

Q & A

Q. What advanced analytical techniques probe the compound’s interaction with porous materials?

  • Methodological Answer :
  • X-ray Absorption Spectroscopy (XAS) : Study adsorption behavior in zeolites or MOFs .
  • In Situ FTIR : Monitor hydrogen bonding and conformational changes during adsorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.